4,4-difluoro-N-(5-fluoro-2-methylphenyl)cyclohexane-1-carboxamide
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Overview
Description
4,4-difluoro-N-(5-fluoro-2-methylphenyl)cyclohexane-1-carboxamide is a fluorinated organic compound. Fluorinated compounds are known for their unique properties, such as high stability and biological activity, making them valuable in various fields including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-difluoro-N-(5-fluoro-2-methylphenyl)cyclohexane-1-carboxamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4,4-difluoro-N-(5-fluoro-2-methylphenyl)cyclohexane-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
4,4-difluoro-N-(5-fluoro-2-methylphenyl)cyclohexane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Mechanism of Action
The mechanism of action of 4,4-difluoro-N-(5-fluoro-2-methylphenyl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4,4-difluoro-N-(5-fluoro-2-methylphenyl)cyclohexane-1-carboxamide
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its specific fluorination pattern, which imparts distinct chemical and biological properties. The presence of multiple fluorine atoms enhances its stability and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H16F3NO |
---|---|
Molecular Weight |
271.28 g/mol |
IUPAC Name |
4,4-difluoro-N-(5-fluoro-2-methylphenyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C14H16F3NO/c1-9-2-3-11(15)8-12(9)18-13(19)10-4-6-14(16,17)7-5-10/h2-3,8,10H,4-7H2,1H3,(H,18,19) |
InChI Key |
QZHZEWNYHKRCOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C2CCC(CC2)(F)F |
Origin of Product |
United States |
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